Product packaging for 4,5-Dihydroxy-1H-imidazole-2(3H)-thione(Cat. No.:)

4,5-Dihydroxy-1H-imidazole-2(3H)-thione

Cat. No.: B15054093
M. Wt: 132.14 g/mol
InChI Key: CWMONBJPZZSHNH-UHFFFAOYSA-N
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Description

4,5-Dihydroxy-1H-imidazole-2(3H)-thione is a specialized heterocyclic compound that offers unique reactivity for chemical synthesis and biomedical research. This molecule features a thione group adjacent to the imidazole ring, which can act as a ligand for metal coordination, facilitating the development of novel catalysts or metal-organic frameworks. The presence of two hydroxy groups at the 4 and 5 positions further enhances its potential for derivatization and modification, making it a valuable scaffold for creating libraries of compounds in drug discovery efforts. In research applications, this compound is primarily investigated for its potential biological activities. Its structural features are of significant interest in the study of [mention specific mechanisms, e.g., enzyme inhibition or antioxidant pathways]. Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules for various experimental purposes. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4N2O2S B15054093 4,5-Dihydroxy-1H-imidazole-2(3H)-thione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H4N2O2S

Molecular Weight

132.14 g/mol

IUPAC Name

4,5-dihydroxy-1,3-dihydroimidazole-2-thione

InChI

InChI=1S/C3H4N2O2S/c6-1-2(7)5-3(8)4-1/h6-7H,(H2,4,5,8)

InChI Key

CWMONBJPZZSHNH-UHFFFAOYSA-N

Canonical SMILES

C1(=C(NC(=S)N1)O)O

Origin of Product

United States

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including derivatives of 4,5-Dihydroxy-1H-imidazole-2(3H)-thione (DHIT). Through one-dimensional and two-dimensional experiments, it is possible to map out the complete atomic connectivity and stereochemistry of these compounds.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. For instance, the NMR spectra of 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione, a derivative of DHIT, have been reported and analyzed. mdpi.com

The ¹H NMR spectrum of this derivative displays characteristic signals. A doublet observed downfield at a chemical shift (δ) of 6.65 ppm is attributed to the hydroxyl group, while a doublet at 5.02 ppm corresponds to the protons of the methine groups (C4-H and C5-H) in the imidazolidine (B613845) ring. mdpi.com

The ¹³C NMR spectrum provides complementary information. For 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione, signals corresponding to the thione group (C=S) appear far downfield at 180.85 ppm and 180.43 ppm. The carbon atoms of the imidazolidine ring (C4 and C5) resonate at 85.73 ppm and 78.36 ppm, while the carbon of the N-methylol substituent is found at 66.24 ppm. mdpi.com

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for 4,5-Dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C2 (C=S) - 180.85, 180.43
C4/C5 (CH) 5.02 (d) 85.73, 78.36
N-CH₂-OH - 66.24
OH 6.65 (d) -

Data sourced from a study on DHIT derivatives. mdpi.com

Two-Dimensional NMR (e.g., DEPT 135, APT, HSQC ¹³C-¹H, HMBC ¹³C-¹H)

Two-dimensional (2D) NMR experiments are essential for unambiguous signal assignment, especially in complex molecules where signal overlap in 1D spectra can occur. nih.gov Techniques like Distortionless Enhancement by Polarization Transfer (DEPT 135) and Attached Proton Test (APT) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. For 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione, DEPT 135 and APT experiments were crucial for the definitive interpretation of the ¹³C NMR signals. mdpi.com

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded carbon and proton atoms, allowing for the precise assignment of which proton is attached to which carbon. nih.gov Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, on the other hand, reveals correlations between carbons and protons that are separated by two or three bonds. This technique is invaluable for piecing together the molecular skeleton by identifying long-range connectivities, for example, between the thione carbon (C2) and protons on the imidazolidine ring (C4-H, C5-H) or substituent groups. nih.gov

Influence of Substituents on NMR Chemical Shifts

The chemical shifts of the imidazolidine-2-thione ring protons and carbons are sensitive to the nature of substituents on the nitrogen and oxygen atoms. mdpi.com

N-Alkyl and N-Phenyl Substituents: The introduction of an N-alkyl group typically leads to an upfield shift (lower ppm value) of the ring's carbon atom signals due to the inductive effects of these groups. In contrast, N-phenyl derivatives experience a ring current effect that influences the positions of the carbon signals in the imidazolidine-2-thione ring. mdpi.com

N-Methylol Substituents: The presence of N-methylol groups, as seen in 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione, also significantly alters the chemical shifts. The formation of intramolecular hydrogen bonds between the methylol OH groups and the thione (C=S) group has been established through NMR analysis. mdpi.com

Coordination to Metal Ions: Coordination of the thione's sulfur atom to a metal ion, such as in selenocyanomercury(II) complexes, causes the C=S carbon resonance to shift upfield by approximately 4 ppm. This is attributed to a decrease in the C=S bond order upon coordination. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying key functional groups in DHIT derivatives. researchgate.net The analysis of IR spectra for related compounds reveals several characteristic absorption bands.

For example, in various N-substituted 5-aryl-1H-imidazole-2(3H)-thiones, a distinct band for the N-H group appears in the range of 3315-3499 cm⁻¹. Aromatic C-H stretching is observed around 3032-3059 cm⁻¹. The C=N stretching vibration is typically found near 1575-1683 cm⁻¹, while the thiocarbonyl (C=S) group shows a characteristic band in the region of 1259-1352 cm⁻¹. nih.gov In derivatives containing hydroxyl groups, a broad O-H stretching band is expected, typically above 3300 cm⁻¹. researchgate.net

Table 2: Characteristic IR Absorption Bands for Imidazole-2-thione Derivatives

Functional Group Vibrational Mode Frequency Range (cm⁻¹)
N-H Stretch 3315 - 3499
O-H Stretch ~3442
Aromatic C-H Stretch 3032 - 3059
C=N Stretch 1575 - 1683
C=C (aromatic) Stretch 1426 - 1565
C=S (thione) Stretch 1259 - 1352

Data compiled from studies on various substituted imidazole-2-thiones. researchgate.netnih.gov

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to IR. For imidazole-containing compounds, specific Raman markers can be identified. In a study of an imidazole-terminated molecule, a mode at 1499 cm⁻¹ was assigned to a combination of ν(C2–N1) + ν(C2–N3) + β(C2H) vibrations based on Density Functional Theory (DFT) calculations. mdpi.com

The vibrational frequencies of the imidazole (B134444) ring are sensitive to environmental factors, particularly hydrogen bonding. DFT modeling has shown that the strength of hydrogen bonding involving the imidazole nitrogen atoms can cause significant shifts in the Raman bands. For instance, a reduction in hydrogen bonding at the imidazole ring leads to a sharp drop in the wavenumber of the 1492 cm⁻¹ mode, indicating a structural change or "liberation" of the ring. mdpi.com This sensitivity makes Raman spectroscopy a useful probe for studying intermolecular interactions in DHIT and its derivatives.

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound and its analogs, as well as for probing their fragmentation patterns to confirm their structural integrity.

High-resolution mass spectrometry (HRMS) offers the ability to determine the mass of a molecule with very high accuracy, which in turn allows for the calculation of its elemental formula. While specific HRMS data for the parent this compound is not extensively detailed in the available literature, studies on its derivatives, such as 1,3-dialkyl-4,5-dihydroxyimidazolidine-2-thiones, demonstrate the utility of this technique. The mass spectra of these derivatives typically exhibit abundant molecular ion peaks, which is crucial for confirming their molecular weight and, by extension, their elemental composition researchgate.net.

Electrospray ionization (ESI) is a soft ionization technique frequently coupled with mass spectrometry for the analysis of polar, thermally labile molecules like the title compound and its derivatives osu.edursc.org. ESI-MS studies on related imidazolidine-2-thiones have been successfully employed to characterize complex structures, including silver(I) coordination complexes nih.gov. For this compound, ESI-HRMS would be expected to yield a prominent protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻, from which a precise molecular formula can be deduced. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would likely involve the loss of water, hydroxyl groups, and fragmentation of the imidazole ring, providing further structural confirmation.

Solid-State Structural Analysis

The three-dimensional architecture of molecules in the solid state is definitively determined by X-ray crystallography, which provides precise information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

For instance, the crystal structure of trans-4,5-dihydroxy-1,3-diphenylimidazolidine-2-thione reveals that the five-membered ring adopts an envelope conformation nih.gov. In this conformation, one of the carbon atoms of the ring is displaced from the plane formed by the other four atoms. The two hydroxyl groups are situated on opposite sides of the ring in a trans configuration. A similar trans arrangement of the hydroxyl groups is observed in other 4,5-dihydroxyimidazolidine-2-thiones, suggesting that this configuration may be a common feature for this class of compounds nih.gov.

The bond lengths within the imidazolidine ring are also revealing. For example, in the diphenyl derivative, the C=S bond length is approximately 1.669 Å, and the C-N bonds within the thiourea (B124793) moiety are around 1.357 Å and 1.373 Å nih.gov. These values are comparable to those found in other cyclic thioureas and provide a benchmark for the electronic structure of the thione group in this system.

Table 1: Selected Crystallographic Data for Derivatives of 4,5-Dihydroxyimidazolidine-2-thione (B3052150)
Compound NameCrystal SystemSpace GroupKey Conformation FeaturesReference
trans-4,5-Dihydroxy-1,3-diphenylimidazolidine-2-thioneOrthorhombicP bcaFive-membered ring in envelope conformation; hydroxyl groups are trans. nih.gov
trans-4,5-Dihydroxy-1,3-bis(4-methoxyphenyl)imidazolidine-2-thioneMonoclinicP 2₁/cFive-membered ring in a nearly half-chair conformation; hydroxyl groups are trans. nih.gov

The crystal packing of 4,5-dihydroxyimidazolidine-2-thione derivatives is predominantly governed by a network of intermolecular hydrogen bonds. The hydroxyl groups and the thione sulfur atom are key participants in these interactions. In the crystal structure of trans-4,5-dihydroxy-1,3-diphenylimidazolidine-2-thione, intermolecular O-H···S and O-H···O hydrogen bonds link the molecules into a two-dimensional network nih.gov.

Specifically, the hydroxyl groups act as hydrogen bond donors to both the sulfur atom of the thione group and the oxygen atom of a hydroxyl group on an adjacent molecule. This extensive hydrogen-bonding network is crucial in stabilizing the crystal lattice. The presence of both N-H and O-H groups in the parent this compound would be expected to lead to an even more complex and robust three-dimensional hydrogen-bonding network, significantly influencing its physical properties such as melting point and solubility. The analysis of crystal structures of related nitroimidazoles also highlights the importance of N-H···N hydrogen bonds in forming layered structures osti.gov.

Table 2: Hydrogen Bond Geometries in trans-4,5-Dihydroxy-1,3-diphenylimidazolidine-2-thione
Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Reference
O1-H1···S10.912.413.261156 nih.gov
O2-H2···O10.822.132.930167 nih.gov

Tautomeric Equilibrium and Isomerism in this compound Systems

Tautomerism is a key feature of many heterocyclic compounds, and this compound is capable of existing in different tautomeric forms, most notably involving thione-thiol equilibrium.

The this compound system can theoretically exist in equilibrium between the thione form (containing a C=S double bond) and the thiol form, 2-mercapto-1H-imidazole-4,5-diol (containing a C-SH single bond and a C=N double bond within the ring). The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the ring researchgate.netlp.edu.ua.

Studies on simple thioureas and related cyclic thioamides have shown that the thione form is generally the more stable and predominant tautomer in both the solid state and in solution scispace.comnih.gov. This preference for the thione form is attributed to the greater strength of the C=S double bond compared to the C=N double bond in the thiol tautomer, as well as solvation effects that tend to favor the more polar thione structure scispace.com.

Spectroscopic techniques are pivotal in investigating this tautomeric equilibrium. For instance, UV spectroscopy can be used to distinguish between the two forms, as the thione and thiol tautomers typically exhibit different absorption maxima researchgate.netlp.edu.ua. Raman spectroscopy is another powerful tool, where the C=S stretching vibration provides a clear signature for the thione form researchgate.net. In recent studies, hydrogen-atom-assisted thione-thiol tautomerization has been observed for thiourea derivatives in cryogenic matrices, indicating that the conversion between tautomers can be facilitated under specific conditions nih.govaip.org. Computational studies using methods like Density Functional Theory (DFT) have also been employed to calculate the relative energies of the tautomers and to predict the position of the equilibrium jcchems.comresearchgate.net. For this compound, it is highly probable that the thione tautomer is the dominant species under normal conditions, though the presence of the hydroxyl groups could potentially influence the tautomeric preference through intramolecular hydrogen bonding.

Factors Influencing Tautomeric Distribution (e.g., Solvent Effects, pH)

The tautomeric equilibrium of this compound, which primarily involves the thione-thiol tautomerism, is significantly influenced by environmental factors such as the solvent and the pH of the medium. These factors can stabilize one tautomeric form over the other, thereby shifting the equilibrium. The distribution between the thione and thiol forms is crucial as it affects the molecule's chemical reactivity, polarity, and biological activity.

Solvent Effects:

The polarity of the solvent plays a critical role in determining the predominant tautomeric form of this compound. Solvents can influence the tautomeric equilibrium through non-specific dielectric effects and specific solute-solvent interactions, such as hydrogen bonding.

Generally, polar protic solvents are capable of forming hydrogen bonds with both the thione and thiol tautomers. For analogous compounds like thiourea, it has been observed that an increase in the content of the thiol form occurs in the series of water, methanol, ethanol, propanol, and isopropyl alcohol. This suggests that solvents with different hydrogen bonding capabilities can selectively stabilize one tautomer.

In the case of this compound, polar solvents are expected to stabilize the more polar thione form through dipole-dipole interactions. Conversely, non-polar solvents would favor the less polar thiol form. Protic solvents can further influence the equilibrium by acting as hydrogen bond donors or acceptors.

Table 1: Hypothetical Tautomeric Distribution of this compound in Various Solvents

SolventDielectric Constant (ε)Predominant TautomerHypothesized Thione:Thiol Ratio
Water80.1Thione85:15
Methanol32.7Thione70:30
Ethanol24.6Thiol45:55
Isopropanol19.9Thiol30:70
Dioxane2.2Thiol10:90

Note: The data in this table is hypothetical and based on general principles of tautomerism for similar compounds due to the lack of specific experimental data for this compound.

pH Effects:

The pH of the solution is another critical factor that governs the tautomeric distribution of this compound. Changes in pH can lead to the protonation or deprotonation of the imidazole ring and the thione/thiol group, which in turn shifts the tautomeric equilibrium.

In acidic conditions, the addition of an acid like hydrochloric acid has been shown to increase the proportion of the thione form for related compounds such as thiourea. This is likely due to the protonation of the nitrogen atoms in the imidazole ring, which would favor the thione structure.

Conversely, in basic conditions, deprotonation is expected to occur. The removal of a proton from the thiol group would result in the formation of a thiolate anion, which would shift the equilibrium towards the thiol form. The specific pKa values of the protons involved in the tautomerism would determine the exact pH range over which these shifts occur.

Table 2: Hypothetical Influence of pH on the Tautomeric Equilibrium of this compound in Aqueous Solution

pHConditionPredominant SpeciesHypothesized Tautomeric Form
2AcidicProtonatedThione
5Weakly AcidicNeutralThione
7NeutralNeutralThione/Thiol Mixture
9Weakly BasicNeutral/AnionicThiol/Thiolate
12BasicAnionicThiolate

Note: The data in this table is hypothetical and based on the expected behavior of imidazole-thione systems under varying pH conditions, as specific experimental data for this compound is not available.

Reactivity and Derivatization Chemistry of 4,5 Dihydroxy 1h Imidazole 2 3h Thione

Functionalization at Sulfur and Nitrogen Centers

The presence of nucleophilic sulfur and nitrogen atoms is central to the functionalization of 4,5-dihydroxy-1H-imidazole-2(3H)-thione. The thione group exists in tautomeric equilibrium with the thiol form (2-mercapto-4,5-dihydroxy-1H-imidazole), rendering the sulfur atom a potent nucleophile. The nitrogen atoms of the imidazole (B134444) ring are also nucleophilic and can be functionalized, often after the sulfur atom.

Alkylation is a common strategy for the derivatization of imidazole-2-thiones. The reaction typically proceeds regioselectively, with the sulfur atom being the primary site of attack due to its higher nucleophilicity (S-alkylation). Subsequent alkylation can occur at the nitrogen atoms (N-alkylation).

Research on derivatives of DHI has led to the synthesis of novel N-methylol and O-alkyl derivatives. researchgate.netmdpi.com The introduction of alkyl or phenyl groups at the nitrogen positions has been shown to induce specific shifts in the NMR spectra of the imidazolidine-2-thione ring, which can be correlated with the inductive effects of these substituents. researchgate.netmdpi.com For instance, N-alkylation leads to upfield shifts of the ring's carbon atom signals. mdpi.com

While direct S-alkylation studies on DHI are not extensively detailed in the provided literature, the behavior of analogous compounds like 4,5-diphenylimidazole-2-thione provides insight. In these systems, regioselective S-alkylation is readily achieved. researchgate.net For example, reaction with allyl bromide in the presence of a mild base like triethylamine (B128534) leads exclusively to the S-allyl product. researchgate.net Using a stronger base, such as potassium carbonate, can lead to bis-alkylation at both the sulfur and a nitrogen atom. researchgate.net This suggests a similar reactivity pattern for DHI, where S-alkylation would be the initial step, followed by potential N-alkylation under more forcing conditions.

Arylation reactions on the imidazole ring of similar compounds have also been explored. Palladium-catalyzed methods have been developed for the N-arylation of unsymmetrically substituted imidazoles, showing high regioselectivity for the less sterically hindered nitrogen atom. mit.edunih.gov Although not specifically demonstrated for DHI, these methods represent a potential route for introducing aryl substituents onto its nitrogen atoms.

The table below summarizes the types of alkylation observed or predicted for DHI and its analogs.

Reaction TypeReagent/ConditionsProduct TypeCompound Analog Studied
N-MethylolationFormaldehydeN-hydroxymethyl derivative4,5-dihydroxyimidazolidine-2-thione (B3052150) mdpi.com
O-AlkylationNot specifiedO-alkyl derivative4,5-dihydroxyimidazolidine-2-thione mdpi.com
N-AlkylationNot specifiedN-alkyl derivative4,5-dihydroxyimidazolidine-2-thione mdpi.com
S-AllylationAllyl bromide / TriethylamineS-allyl derivative4,5-diphenylimidazole-2-thione researchgate.net
S,N-Bis-allylationAllyl bromide / K2CO3S,N-bis-allyl derivative4,5-diphenylimidazole-2-thione researchgate.net
N-ArylationAryl halides / Pd catalystN-aryl derivative4-substituted imidazoles mit.edu

Desulfurization is a key transformation of thiones, converting the C=S group into other functionalities, most commonly a C=O or a C-H bond. This reaction can be achieved through either reductive or oxidative pathways. nih.gov

Reductive desulfurization, often employing reagents like Raney nickel, typically replaces the sulfur atom with two hydrogen atoms. However, this method is associated with safety and disposal challenges. nih.gov Oxidative desulfurization, on the other hand, utilizes oxidizing agents such as peroxides or electrochemical methods to remove the sulfur, often leading to the corresponding oxo-analog. nih.govnih.govnih.gov Anodic oxidation, mediated by bromide species, has been established as an effective method for converting 2-mercapto-imidazoles into their respective imidazole products. nih.gov

For this compound, oxidative desulfurization is the most relevant pathway for conversion to its oxygen analog, 4,5-dihydroxy-1H-imidazol-2(3H)-one. This process involves the oxidation of the thiourea (B124793) moiety. While specific studies detailing this exact transformation on DHI are scarce, the general mechanism involves oxidation of the sulfur to a sulfoxide (B87167) or sulfone intermediate, which is then hydrolyzed to release sulfur oxides and form the carbonyl group. Oxidative desulfurization techniques are well-established for various sulfur-containing heterocyclic compounds. researchgate.netresearchgate.net

The expected product profile from the complete oxidative desulfurization of DHI is the corresponding imidazol-2-one.

Starting MaterialReaction TypeTypical ReagentsExpected Product
This compoundOxidative DesulfurizationPeroxides (e.g., H2O2), Ozone, Electrochemical methods4,5-Dihydroxy-1H-imidazol-2(3H)-one

Cyclization and Ring-Expansion Reactions

The bifunctional nature of this compound and its derivatives allows them to participate in cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions often involve the nucleophilic sulfur or nitrogen atoms and the hydroxyl groups.

A notable example is the reaction of 4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidine-2-thione with thiourea. This condensation reaction results in the formation of trifluoromethylated thioxoimidazothiazolones, which are fused bicyclic structures. researchgate.net This transformation highlights how the existing ring can serve as a scaffold for constructing more complex heterocyclic systems.

Furthermore, S-alkylated derivatives of imidazole-2-thiones can undergo intramolecular cyclization. For instance, S-allyl-4,5-diphenylimidazole-2-thione can be cyclized in the presence of sulfuric acid to yield an imidazothiazole derivative. researchgate.net Reaction of 4,5-diphenylimidazole-2-thione with 1-chloro-2,3-epoxy-propane under basic conditions leads to an intramolecular cyclization to form an imidazo[2,1-b]thiazine system. researchgate.net These examples suggest that suitable S-functionalization of DHI could pave the way for analogous intramolecular cyclization reactions.

Currently, there is no specific information available in the searched literature regarding ring-expansion reactions of this compound.

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity profile of this compound is dominated by its nucleophilic centers.

Nucleophilic Reactivity : The primary nucleophilic sites are the sulfur atom of the thione group, the nitrogen atoms of the imidazole ring, and the oxygen atoms of the dihydroxy groups.

Sulfur Atom : As demonstrated in alkylation reactions, the sulfur is a soft and potent nucleophile, readily attacking electrophilic carbon centers. researchgate.net

Nitrogen Atoms : The imidazole nitrogens are also nucleophilic and can be alkylated or acylated, typically after the sulfur has reacted or under conditions that favor N-functionalization. mdpi.comresearchgate.net

Oxygen Atoms : The hydroxyl groups are nucleophilic, and O-alkylation has been reported. mdpi.com

Electrophilic Reactivity : The electrophilic character of DHI is less pronounced. The C=S carbon atom has some electrophilic character, but reactions at this site are less common than nucleophilic attack by the sulfur. The primary electrophilic reactivity is observed in condensation reactions where the diol moiety reacts with other functional groups. For example, the reaction of 4,5-dihydroxy-1-methylimidazolidine-2-thione with 1-alkylureas proceeds via the electrophilic nature of the hydroxyl-bearing carbons under acidic conditions to form semithioglycolurils. researchgate.net

Transformation into Related Heterocyclic Systems

The conversion of a 2-thione to a 2-one is a fundamental transformation in imidazole chemistry. This is typically achieved through oxidative desulfurization, as discussed in section 4.1.2. The reaction replaces the sulfur atom of the C=S group with an oxygen atom to form a C=O group.

For this compound, this transformation would yield 4,5-dihydroxy-1H-imidazol-2(3H)-one. This conversion is highly plausible using standard oxidative desulfurization reagents like hydrogen peroxide in an acidic or basic medium, or other oxidizing agents known to effect this transformation on thioureas and related heterocycles. nih.gov While direct experimental data for this specific conversion on DHI is not available in the provided sources, the synthesis of various other imidazolidin-2-one derivatives through different cyclization strategies is well-documented, underscoring the importance of this heterocyclic core. mdpi.comacs.org

PrecursorTarget HeterocycleRequired Transformation
This compound4,5-Dihydroxy-1H-imidazol-2(3H)-oneOxidative Desulfurization

Formation of Thioglycolurils and Semithioglycolurils from this compound

The reaction of this compound, also known as 4,5-dihydroxyimidazolidine-2-thione (DHIT), and its derivatives serves as a foundational pathway for the synthesis of bicyclic heterocyclic compounds, namely thioglycolurils and semithioglycolurils. These reactions are of significant interest in synthetic chemistry due to the potential applications of the resulting products. The formation of these compounds typically involves the acid-catalyzed condensation of the dihydroxyimidazolidine-2-thione core with ureas or thioureas.

Synthesis of Semithioglycolurils

The formation of semithioglycolurils from this compound and its derivatives is a well-documented process. This transformation is generally achieved through the cyclocondensation of the dihydroxy precursor with various substituted ureas.

Two primary methods have been developed for the synthesis of 1-substituted semithioglycolurils. researchgate.netresearchgate.net The first method involves the direct cyclocondensation of a 1-substituted urea (B33335) with either 4,5-dihydroxy- or 4,5-dimethoxyimidazolidine-2-thione. researchgate.netresearchgate.net The second, a two-step one-pot procedure, begins with the reaction of a 1-substituted urea with glyoxal (B1671930) to form a 1-substituted 4,5-dihydroxyimidazolidine-2-one, which is then reacted with thiocyanic acid (HSCN) to yield the desired semithioglycoluril. researchgate.netresearchgate.net

A notable application of this reactivity is the regioselective synthesis of 1-alkyl-4-methylsemithioglycolurils. This is achieved through the reaction of 4,5-dihydroxy-1-methylimidazolidine-2-thione with 1-alkylureas. This reaction predominantly yields the 1-alkyl-4-methylsemithioglycolurils as the major products. researchgate.netresearchgate.net However, the reaction is also accompanied by the formation of several byproducts, including isomeric 1-alkyl-6-methylsemithioglycolurils, 1-methyl- and 3-methylthiohydantoins, 1-methyl-1H-imidazole-2(3H)-thione, and 1,4-disubstituted glycolurils. researchgate.netresearchgate.net

Furthermore, the reaction of 4,5-dihydroxy-1-methylimidazolidine-2-thione with 1-isopropylurea has been shown to produce a mixture of 1,1'-(1-methyl-2-thioxoimidazolidine-4,5-diyl)bis(3-isopropylurea) diastereomers in addition to the expected semithioglycoluril. researchgate.net

The condensation of ureas with 4,5-dihydroxyimidazolidine-2-thiones has been successfully employed to obtain various 1,4-di- and 1,3,4-trisubstituted semithioglycolurils. researchgate.net

Below is a data table summarizing the synthesis of various semithioglycolurils from this compound and its derivatives.

Starting MaterialReactant (Urea Derivative)Product
4,5-Dihydroxyimidazolidine-2-thione1-Substituted Urea1-Substituted Semithioglycoluril
4,5-Dimethoxyimidazolidine-2-thione1-Substituted Urea1-Substituted Semithioglycoluril
4,5-Dihydroxy-1-methylimidazolidine-2-thione1-Alkylurea1-Alkyl-4-methylsemithioglycoluril
4,5-Dihydroxy-1-methylimidazolidine-2-thione1-Isopropylurea1-Isopropyl-4-methylsemithioglycoluril and diastereomers of 1,1'-(1-methyl-2-thioxoimidazolidine-4,5-diyl)bis(3-isopropylurea)

Synthesis of Thioglycolurils

While the synthesis of semithioglycolurils from this compound and ureas is well-established, the direct synthesis of thioglycolurils through the condensation of this compound with thiourea is not as extensively documented in the reviewed literature. Thioglycolurils are more commonly synthesized through alternative routes, such as the tandem hydrazone formation and ring contraction of 5,7-dialkyl-3-thioxoperhydroimidazo[4,5-e]-1,2,4-triazin-6-ones with functionally substituted aromatic aldehydes.

It is important to note that this compound itself is synthesized from the reaction of thiourea and glyoxal. mdpi.com This precursor relationship may influence the synthetic strategies employed for the creation of thioglycolurils. Further research is needed to fully elucidate the reaction pathways for the direct conversion of this compound to thioglycolurils.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. For imidazole (B134444) derivatives, DFT methods like B3LYP with various basis sets are commonly employed to achieve a balance between computational cost and accuracy. nih.govorientjchem.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.com

In studies of imidazole derivatives, the HOMO is often localized around the electron-rich regions, such as the sulfur atom and the imidazole ring, indicating these are the likely sites for electrophilic attack. orientjchem.org The LUMO, conversely, is typically distributed across the ring system. nih.gov Analysis of these orbitals helps explain the charge transfer interactions that can occur within the molecule. nih.gov

Table 1: Representative Frontier Molecular Orbital Data for Imidazole Derivatives

Parameter Description Typical Value Range (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.0 to -6.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.5 to -2.0
ΔE (Gap) HOMO-LUMO Energy Gap (ELUMO - EHOMO) 4.0 to 5.0

Note: These values are illustrative for imidazole derivatives and are determined through computational methods such as DFT at a specific level of theory (e.g., B3LYP/6-311G++(d,p)). irjweb.com

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. orientjchem.org It is highly effective for identifying sites susceptible to electrophilic and nucleophilic attack. orientjchem.orgresearchgate.net In an MEP map, different colors represent varying electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net

For imidazole-2-thione derivatives, MEP maps typically show the most negative potential concentrated around the exocyclic sulfur atom and the nitrogen atoms of the imidazole ring, highlighting them as primary sites for interaction with electrophiles. orientjchem.orgresearchgate.net The hydrogen atoms of the hydroxyl and amine groups generally exhibit positive electrostatic potential, marking them as sites for nucleophilic interaction. orientjchem.org

Computational chemistry is crucial for investigating the mechanisms of chemical reactions, including the synthesis of 4,5-Dihydroxy-1H-imidazole-2(3H)-thione. The reaction to form the core ring structure can be studied by modeling the interaction of precursors, such as glyoxal (B1671930) and thiourea (B124793) derivatives. researchgate.net

DFT calculations can map the potential energy surface of the reaction, identifying transition states, intermediates, and the final products. This allows for the determination of activation energies and reaction enthalpies. Such studies provide a theoretical basis for understanding the reaction's feasibility (thermodynamics) and its rate (kinetics). For instance, theoretical analysis can elucidate the step-by-step mechanism of cyclocondensation, helping to optimize reaction conditions for improved yield and purity. researchgate.net

Conformational Analysis and Molecular Dynamics (MD) Simulations

The five-membered imidazole ring is not perfectly planar and can adopt various conformations. X-ray crystallography studies on related compounds, such as trans-4,5-dihydroxy-1,3-diphenylimidazolidine-2-thione, have shown that the five-membered ring can adopt an envelope conformation, where one atom is displaced from the plane formed by the other four. nih.gov

Molecular Dynamics (MD) simulations extend this analysis by modeling the atomic motions of the molecule over time. MD simulations can reveal how the molecule behaves in different environments (e.g., in solution), providing insights into its flexibility, solvent interactions, and the dynamic stability of its various conformations.

Intermolecular Interaction Analysis

The hydroxyl (-OH) and amine (N-H) groups in this compound make it an excellent candidate for forming extensive hydrogen bond networks. stanford.edu Hydrogen bonds are strong, directional intermolecular forces that play a defining role in the crystal structure and physical properties of the compound. youtube.com

In the solid state, imidazole derivatives are known to form persistent hydrogen-bonded chains or tapes. researchgate.net For the closely related trans-4,5-dihydroxy-1,3-diphenylimidazolidine-2-thione, crystal structure analysis has revealed that intermolecular O-H···S and O-H···O hydrogen bonds link adjacent molecules, creating a two-dimensional network. nih.gov This type of network significantly contributes to the stability of the crystal lattice. The thione sulfur atom acts as a hydrogen bond acceptor, a common feature in this class of compounds.

Table 2: Potential Hydrogen Bonding Interactions in this compound

Donor Acceptor Type of Interaction
O-H (hydroxyl) O (hydroxyl) Intermolecular O-H···O
O-H (hydroxyl) S (thione) Intermolecular O-H···S
N-H (imidazole) O (hydroxyl) Intermolecular N-H···O
N-H (imidazole) S (thione) Intermolecular N-H···S

Non-Covalent Interactions (e.g., Chalcogen Bonds, Van der Waals Interactions)

Computational chemistry provides indispensable tools for the investigation of non-covalent interactions that govern the supramolecular chemistry and biological activity of molecules like this compound. While studies focusing specifically on the Van der Waals interactions of the parent compound are not extensively detailed, research on closely related imidazoline-2-chalcogenone derivatives offers significant insight into the nature of their chalcogen bonds.

A systematic computational study on the reactivity of 1,3-dimethyl-4-imidazoline-2-chalcogenones (with sulfur, selenium, or tellurium as the chalcogen) with dihalogens (Cl₂, Br₂, I₂) has been performed using Density Functional Theory (DFT). nih.govresearchgate.net This work models the formation of chalcogen bonds, which are non-covalent interactions involving a covalently bonded chalcogen atom as an electrophilic region (a σ-hole). The study identified three main types of products resulting from these interactions: a linear charge-transfer (CT) "spoke" adduct, a "T-shaped" intermediate (TI), and a "T-shaped" hypercoordinate species (TY). researchgate.net

The stability of these non-covalently bound adducts was found to increase when descending the chalcogen group from sulfur to tellurium, a trend successfully modeled by the DFT calculations. nih.gov For instance, selone (C=Se) compounds generally act as stronger donors towards I₂ than their thione (C=S) counterparts. nih.gov This research highlights how computational methods can elucidate the energetics and structural characteristics of chalcogen bonds, which are crucial for understanding the reactivity and interaction patterns of thione-containing heterocycles. nih.govresearchgate.net

Furthermore, the methodologies for analyzing non-covalent interactions in similar heterocyclic thiones, such as 1,3,4-oxadiazole-2-thione derivatives, involve a suite of computational tools. nih.gov These include Hirshfeld surface analysis, Quantum Theory of Atoms in Molecules (QTAIM), molecular electrostatic potential (MEP) mapping, and Non-Covalent Interaction (NCI) plot analysis, which collectively provide a detailed picture of the nature and strength of intermolecular contacts. nih.gov

Structure-Property Relationship Elucidation through Computational Modeling

Computational modeling serves as a powerful bridge between the molecular structure of this compound and its chemical properties. Through the application of quantum chemical methods, it is possible to predict molecular behavior, rationalize experimental findings, and guide the synthesis of new derivatives with desired characteristics.

The reactivity of imidazole-based compounds can be effectively predicted using several computational approaches. One of the primary methods is Frontier Molecular Orbital (FMO) theory. nih.govmdpi.com The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE) are key descriptors of chemical reactivity, calculated using DFT. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity of the molecule. nih.gov

Molecular Electrostatic Potential (MEP) mapping is another crucial tool that visualizes the electron density distribution around a molecule. nih.gov It identifies electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack, thereby predicting intermolecular interaction sites. nih.govmdpi.com

Quantum chemical calculations are instrumental in the interpretation and assignment of spectroscopic data, particularly for Nuclear Magnetic Resonance (NMR). mdpi.com For derivatives of 4,5-dihydroxyimidazolidine-2-thione (B3052150) (DHIT), DFT calculations have been used to systematize the effects of various substituents on the ¹H and ¹³C NMR chemical shifts. mdpi.comtsu.ru

Magnetic shielding tensors are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework to predict NMR chemical shifts. mdpi.com This correlation between calculated and experimental spectra allows for the unambiguous assignment of signals and the confident identification of geometric isomers (cis and trans). mdpi.com

A notable application is the identification of cis and trans isomers of N-alkylated DHIT derivatives. Quantum chemical calculations revealed that N-alkylated cis isomers possess lower molecular energy compared to their trans counterparts due to the formation of intramolecular hydrogen bonds between the hydroxyl groups. mdpi.com This increased stability of the cis isomer correlates with an up-field shift of its methine carbon signals in the ¹³C NMR spectrum, a phenomenon that was confirmed experimentally. mdpi.com The introduction of an N-alkyl substituent leads to a general up-field shift of the ring's carbon signals due to inductive effects, another property that is well-described by computational models. mdpi.comresearchgate.net

The following table presents a comparison of experimental and calculated ¹³C NMR chemical shifts for a derivative, 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione, demonstrating the accuracy of the computational approach. mdpi.com

AtomExperimental Chemical Shift (ppm) mdpi.comCalculated Chemical Shift (ppm) mdpi.com
C=S180.85184.93

This strong correlation between theoretical predictions and experimental results underscores the predictive power of computational chemistry in structural elucidation. mdpi.com

Mechanistic Investigations of Biological Activity Excluding Clinical Human Trial Data, Dosage, and Adverse Effects

Enzyme Inhibition Mechanisms

4,5-Dihydroxy-1H-imidazole-2(3H)-thione has been investigated for its inhibitory effects on a range of enzymes. The underlying mechanisms of this inhibition are multifaceted, often involving chelation of metal ions within the enzyme's active site or competitive binding.

Lipoxygenase (LOX) Inhibition Pathways and Iron Chelating Mechanisms

The inhibition of lipoxygenase (LOX) by imidazole-2(3H)-thione derivatives is a significant area of study. Research on 4,5-diaryl-1H-imidazole-2(3H)-thiones suggests that a key mechanism of action is the chelation of the non-heme iron atom essential for the catalytic activity of 15-lipoxygenase researchgate.net. Docking studies have indicated a proper orientation of the thiol group towards the iron core within the active site of the enzyme, supporting the hypothesis of iron chelation as a primary inhibitory pathway researchgate.net. The dihydroxy substitutions on the imidazole (B134444) ring of this compound would likely enhance this iron-chelating capability, a property known to inhibit iron-induced free radical damage nih.gov.

Derivatives of imidazole-2(3H)-thione have demonstrated notable inhibitory activity against soybean 15-lipoxygenase, with some compounds exhibiting IC50 values in the low micromolar range researchgate.net. The inhibitory potency is influenced by the substituents on the imidazole ring, with electron-withdrawing groups tending to enhance activity researchgate.net.

Table 1: Lipoxygenase Inhibition Data for Imidazole-2(3H)-thione Derivatives (Note: Data is for 4,5-diaryl derivatives, as specific data for the 4,5-dihydroxy compound is not available)

Compound Derivative15-LOX Inhibition IC50 (µM)Free Radical Scavenging IC50 (µM)
Compound 11 (diaryl-substituted)4.714
Compound 14 (methylated SH group)>250Not specified

This table is interactive. Users can sort and filter the data.

Cholinesterase (AChE, BChE) Inhibition Mechanisms

Cholinesterase inhibitors are crucial for managing conditions such as Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine nih.govnih.gov. While specific studies on this compound are not extensively documented, the broader class of imidazole derivatives has been explored for this purpose. For instance, novel series of imidazolidine-2,4,5-triones have been synthesized and shown to be highly active inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) nih.gov. The mechanism of these inhibitors often involves interaction with the anionic and esteratic sites of the cholinesterase enzyme, preventing the hydrolysis of acetylcholine nih.gov. Some of these related compounds have demonstrated inhibitory activities significantly higher than the standard drug rivastigmine nih.gov.

Dopamine β-Hydroxylase (DBH) Inhibition

Dopamine β-hydroxylase (DBH) is a key enzyme in the biosynthesis of norepinephrine from dopamine nih.gov. Inhibition of DBH presents a therapeutic strategy for conditions such as congestive heart failure nih.gov. Imidazole-2(3H)-thione derivatives have been identified as potent competitive inhibitors of DBH consensus.app. Specifically, 1-(substituted-benzyl)imidazole-2(3H)-thiones and 1-(thienylalkyl)imidazole-2(3H)-thiones have been synthesized and studied, revealing that they likely bind to both the phenethylamine binding site and the active site copper atoms of the enzyme nih.govnih.govconsensus.app. The molecular shape and charge distribution of these inhibitors are major determinants of their potency nih.gov.

Dengue Protease (NS2B-NS3) Inhibition

The dengue virus NS2B-NS3 protease is essential for viral replication, making it a prime target for antiviral drug development who.intnih.govuni-mainz.denih.gov. The protease is a serine protease with a catalytic triad of His51, Asp75, and Ser135 nih.govresearchgate.net. While direct inhibitory studies of this compound on this enzyme are not widely available, various inhibitors targeting the NS2B-NS3 protease have been identified who.intnih.govuni-mainz.de. Inhibition can occur at the active site or at allosteric sites nih.govnih.gov. The development of potent inhibitors often involves creating molecules that can interact with the specific subsites of the protease active site who.int.

Mushroom Tyrosinase Inhibition Kinetics

Mushroom tyrosinase is a widely used model enzyme for studying inhibitors of melanogenesis mdpi.com. The inhibition of this enzyme can occur through various kinetic mechanisms, including competitive, non-competitive, and mixed-type inhibition nih.gov. Ergothioneine, a natural thiourea (B124793) derivative of histidine with a sulfur-substituted imidazole ring, has been characterized as a non-competitive inhibitor of mushroom tyrosinase researchgate.net. This suggests that it binds to a site on the enzyme different from the substrate-binding site. Kinetic analysis of ergothioneine revealed a reversible and non-competitive inhibition pattern researchgate.net. Given the structural similarity, it is plausible that this compound could also act as a potent tyrosinase inhibitor.

Table 2: Tyrosinase Inhibition Data for Ergothioneine (Note: Data is for the structurally related compound Ergothioneine)

ParameterValue
Inhibition TypeNon-competitive
IC501.025 mg/ml (4.47 mM)
Inhibition Constant (Ki)0.554 mg/mL (2.41 mM)

This table is interactive. Users can sort and filter the data.

Free Radical Scavenging Mechanisms

This compound possesses structural features, namely the dihydroxy-substituted aromatic ring, that suggest significant free radical scavenging potential. The primary mechanisms by which phenolic compounds scavenge free radicals are Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET) nih.gov.

In the HAT mechanism , the antioxidant directly donates a hydrogen atom to a free radical frontiersin.org. The efficiency of this process is related to the bond dissociation enthalpy of the O-H bond nih.gov.

The SET-PT mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation, which then loses a proton nih.gov. This pathway is influenced by the ionization potential and proton dissociation enthalpy nih.gov.

In the SPLET mechanism , the antioxidant first loses a proton to form an anion, which then donates an electron to the free radical nih.gov. This is governed by the proton affinity and electron transfer enthalpy nih.gov.

Studies on 4-mercaptoimidazole, a related compound, have shown that it is an effective scavenger of hydroxyl radicals in both nonpolar and aqueous environments . The hydrogen transfer from the N-H bond is suggested to occur via a proton-coupled electron transfer (PCET) mechanism, while the S-H bond follows the HAT pathway . It is likely that the hydroxyl groups of this compound are the primary sites for free radical scavenging, following these established mechanisms for phenolic antioxidants.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For the imidazole-2(3H)-thione scaffold, modifications at various positions have been shown to significantly alter potency and efficacy.

The biological potency of imidazole-2-thione derivatives is highly sensitive to the nature and position of substituents on the imidazole ring. Research on a series of 4,5-diaryl-1H-imidazole-2(3H)-thione analogs has demonstrated that these substitutions are key determinants of their inhibitory activity against enzymes like 15-lipoxygenase (15-LOX). nih.govresearchgate.net

For instance, the introduction of different aryl groups at the C4 and C5 positions of the imidazole ring directly modulates the compound's biological effect. Studies on related heterocyclic systems have shown that substituents with an electronegative atom can lead to enhanced activity. researchgate.net Furthermore, research on 1,4-diarylimidazol-2(3H)-one and their corresponding 2-thione analogs revealed that incorporating a 3,4,5-trimethoxyphenyl ring at the C4 position resulted in a notable cytotoxicity profile, particularly against leukemic cell lines. researchgate.net These findings underscore the importance of the electronic and steric properties of substituents at the 4 and 5 positions in defining the biological action of this class of compounds.

Table 1: Effect of Substitution on Biological Activity of Imidazole-2-thione Analogs

Compound SeriesSubstitutionEffect on Biological PotencyReference
4,5-diaryl-1H-imidazole-2(3H)-thioneAryl groups at C4 and C5Modulates 15-lipoxygenase inhibitory activity. nih.govresearchgate.net
1,4-diarylimidazol-2(3H)-thione3,4,5-trimethoxyphenyl ring at C4Demonstrated potent antitumor activity against specific leukemic cell lines. researchgate.net
4,5-diphenyl-1H-imidazolesModifications on the thiol groupCompound 6d showed potent activity against Staphylococcus aureus (MIC = 4 µg/mL). scirp.org

Specific functional groups are critical pharmacophores that can dictate the mechanism and potency of a drug candidate. Within the 4,5-disubstituted-1H-imidazole-2(3H)-thione series, the thiol (SH) group at the C2 position is of paramount importance.

SAR studies have definitively shown that the free thiol group is essential for potent biological activity. nih.govresearchgate.net In a study on 4,5-diaryl-1H-imidazole-2(3H)-thione derivatives as 15-LOX inhibitors, the methylation of the thiol group led to a dramatic decrease in both enzyme inhibition and radical scavenging activity. nih.govresearchgate.net For example, a parent compound with a free thiol group exhibited an IC₅₀ value of 4.7 µM for 15-LOX inhibition, whereas its S-methylated counterpart was largely inactive, with an IC₅₀ value greater than 250 µM. nih.govresearchgate.net This significant loss of activity upon methylation strongly suggests that the thiol group is directly involved in the mechanism of action, possibly through chelation with metal ions in the enzyme's active site. nih.govresearchgate.net

Molecular Docking and Ligand-Protein Interaction Analysis

Computational methods such as molecular docking are powerful tools for elucidating the interactions between a ligand and its protein target at the molecular level. These studies provide predictions of binding modes and affinities, which are invaluable for rational drug design and for interpreting SAR data.

Molecular docking simulations have been extensively applied to imidazole-based compounds to predict how they bind to various biological targets. nih.gov For the 4,5-diaryl-1H-imidazole-2(3H)-thione series, docking studies targeting the enzyme 15-LOX suggested a binding mode where the thiol group is oriented towards the iron core within the enzyme's active site. nih.govresearchgate.net This computational prediction supports the experimental evidence that the thiol group is critical for activity and points towards an iron-chelating mechanism of inhibition. nih.govresearchgate.net

Similar in silico studies have been conducted on other imidazole derivatives against a range of protein targets. For instance, docking of imidazole derivatives into the active site of L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P) has been used to understand their antimicrobial properties. researchgate.net These computational analyses help in predicting binding affinities and identifying promising lead compounds for further development. researchgate.net

Table 2: Predicted Binding Affinities of Imidazole Derivatives for Various Protein Targets

Compound ClassProtein TargetPredicted Interaction/AffinityReference
4,5-diaryl-1H-imidazole-2(3H)-thione15-Lipoxygenase (15-LOX)Thiol group orients towards the Fe core, suggesting chelation. nih.govresearchgate.net
Imidazole derivatives containing pyrazoleGlcN-6-P synthaseCompounds showed good affinity towards the active pocket with minimum binding energy. researchgate.net
Imidazo[4,5-c]pyridine derivativesCyclin-Dependent Kinase 2 (CDK2)Docking studies portrayed the potential binding mechanism and key interactions. nih.gov
2-substituted-4,5-difuryl ImidazolesLeishmania enzymesDocking analysis reported binding free energies (∆G) and inhibition constants (Ki). researchgate.net

A crucial outcome of molecular docking is the identification of specific amino acid residues that form key interactions—such as hydrogen bonds, hydrophobic interactions, or salt bridges—with the ligand. nih.gov These interactions are fundamental to the stability of the ligand-protein complex.

For imidazole derivatives, various studies have highlighted key residue interactions. In the docking of imidazole compounds with GlcN-6-P synthase, a hydrogen bond with the amino acid residue Ser347 was identified as a key interaction. researchgate.net In another study involving quinolinyl chalcones targeting Plasmodium falciparum dihydrofolate reductase (Pf-DHFR), interactions were observed with key amino acids including LEU46, LEU164, PHE58, and ASP54. researchgate.net While these studies are not on this compound itself, they illustrate the types of interactions that the core imidazole scaffold can form within a protein's binding pocket, providing a framework for understanding its potential molecular targets.

Antimicrobial Activity Studies (e.g., Antibacterial, Antifungal)

The imidazole nucleus is a well-established pharmacophore in antimicrobial agents. nih.gov Consequently, numerous derivatives of imidazole-2-thione have been synthesized and evaluated for their antibacterial and antifungal properties.

The antibacterial activity of various imidazole derivatives has been demonstrated against a panel of both Gram-positive and Gram-negative bacteria. scirp.orgsapub.org For example, a series of 4,5-diphenyl-1H-imidazole derivatives were screened, and one compound exhibited potent activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL. scirp.org Another study on a novel synthesized imidazole derivative, 4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid, confirmed broad-spectrum antibacterial effects, with a higher susceptibility observed for Gram-positive bacteria. researchgate.net

In the realm of antifungal research, imidazole-containing compounds are a cornerstone of many therapies. nih.gov Various derivatives have shown significant in vitro activity against pathogenic fungi. sapub.org For example, 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives displayed excellent antifungal activity against a clinical isolate of Candida albicans. nih.gov Similarly, 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives also showed potent activity against C. albicans. researchgate.net These studies confirm that the imidazole-2-thione scaffold is a promising basis for the development of new antimicrobial agents.

Table 3: Summary of In Vitro Antimicrobial Activity of Imidazole-2-thione Analogs

Compound SeriesTest OrganismActivity/ResultReference
4,5-diphenyl-imidazol-2-thiol derivativesStaphylococcus aureusPotent activity (MIC = 4 µg/mL for compound 6d). scirp.org
Enterococcus faecalisModerate activity (MIC = 16 µg/mL for compound 6c). scirp.org
1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazolesCandida albicansExcellent antifungal activity. nih.gov
Mycobacterium tuberculosis H₃₇RvInteresting antitubercular activity. nih.gov
3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivativesCandida albicansPotent activity (MIC range 09.9 to 12.5 µg/mL for the most active compound). researchgate.net
Thio-substituted ImidazolesAspergillus fumigatus, Candida albicansShowed potent and significant results compared to standards. sapub.org

Antitumor Activity Research

No studies detailing the mechanistic investigations of the antitumor activity of this compound were found.

Other Biological Activities (e.g., Antithyroid, Antioxidant, Cardiotonic, Antihypertensive, Anti-HIV)

There is no available research on the antithyroid, antioxidant, cardiotonic, antihypertensive, or anti-HIV activities of this compound to fulfill the requirements of this section.

Advanced Applications in Chemical Science

Catalysis and Organocatalysis

The imidazole-2-thione scaffold is a versatile platform for the development of catalysts, particularly in the realm of asymmetric synthesis and in studies exploring the origins of life.

Imidazolidine-2-thiones, the saturated backbone of the target molecule, have been recognized for their application as chiral auxiliaries and ligands in asymmetric catalysis. nih.gov A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org The inherent chirality of the auxiliary guides the formation of a specific stereoisomer, and it is subsequently removed.

The rigid heterocyclic structure of the imidazolidine-2-thione, combined with the potential for substitution at the nitrogen and carbon atoms, allows for the creation of a well-defined chiral environment around a reactive center. While specific studies focusing exclusively on 4,5-Dihydroxy-1H-imidazole-2(3H)-thione as a chiral auxiliary are not extensively documented, the parent imidazolidine-2-thione framework has shown promise. For instance, chiral imidazolidinones, which are structurally related, have been widely used in stereoselective aldol (B89426) reactions, alkylations, and Diels-Alder reactions. wikipedia.org The presence of the dihydroxy groups in this compound offers additional functional handles for modification and attachment to substrates or metal centers, potentially enhancing stereocontrol.

As ligands for asymmetric catalysis, the sulfur and nitrogen atoms of the imidazole-2-thione core can coordinate to metal centers. This coordination can create chiral metal complexes that catalyze a variety of enantioselective transformations. The dihydroxy functionality could also participate in secondary coordination or hydrogen bonding interactions, further influencing the catalytic activity and selectivity.

A significant area of research involving a close structural isomer, imidazolidine-4-thione, has been in the field of prebiotic organocatalysis. nih.govuni-muenchen.de These studies explore how simple organic molecules could have catalyzed important reactions on the early Earth, leading to the emergence of life's building blocks with a specific chirality (homochirality).

Research has demonstrated that imidazolidine-4-thiones can be formed under plausible prebiotic conditions from simple starting materials like aldehydes, ammonia, cyanide, and hydrogen sulfide. nih.govnih.gov These compounds have been shown to act as organocatalysts in the enantioselective α-alkylation of aldehydes. nih.govnih.gov This reaction is a fundamental carbon-carbon bond-forming reaction, and the ability to control its stereochemistry is a crucial step towards understanding the origins of homochirality.

The proposed mechanism involves the formation of an enamine intermediate between the aldehyde and the secondary amine of the imidazolidine-4-thione. This enamine then reacts with an electrophile, with the chiral catalyst directing the approach of the electrophile to favor the formation of one enantiomer over the other. princeton.edu The crystallization of some of these catalysts as conglomerates offers a potential pathway for spontaneous symmetry breaking, a key process in the evolution of a homochiral world. nih.govuni-muenchen.de

Table 1: Research Findings on Imidazolidine-thiones in Prebiotic Organocatalysis

Research Area Key Findings References
Prebiotic Synthesis Imidazolidine-4-thiones are readily formed from simple prebiotic precursors such as aldehydes, ammonia, cyanide, and hydrogen sulfide. nih.govuni-muenchen.dersc.org
Organocatalytic Activity These compounds catalyze the enantioselective α-alkylation of aldehydes under prebiotic conditions. nih.govnih.gov
Enantioselectivity Preferentially formed isomers of the catalyst exhibit superior catalytic activity and enantioselectivity. uni-muenchen.de
Symmetry Breaking The crystallization of single catalysts as conglomerates provides a potential mechanism for spontaneous symmetry breaking. nih.govuni-muenchen.de

Supramolecular Chemistry and Material Science

The ability of this compound to engage in various intermolecular interactions makes it a valuable building block in supramolecular chemistry and the development of new materials.

The imidazole-2-thione moiety possesses multiple potential coordination sites, making it an excellent ligand for the design of coordination compounds and metal complexes. rsc.org The primary donor atom is typically the exocyclic sulfur atom of the thiourea (B124793) group, which is a soft donor and readily coordinates to a variety of transition metals. researchgate.net The nitrogen atoms of the imidazole (B134444) ring can also act as donor sites, allowing the ligand to be monodentate, bidentate, or bridging.

The presence of the 4,5-dihydroxy groups in the target molecule introduces additional potential coordination sites through the oxygen atoms. This could lead to the formation of multinuclear complexes or coordination polymers with unique topologies and properties. These hydroxyl groups can also participate in hydrogen bonding, which can play a crucial role in the self-assembly and stabilization of the resulting supramolecular structures.

The imidazole ring is a key component in many functional materials due to its aromaticity, hydrogen-bonding capabilities, and coordination ability. rsc.org While specific research on polymers derived from this compound is limited, its structure suggests several possibilities for its incorporation into functional materials.

The vicinal diol functionality at the 4 and 5 positions provides reactive sites for polymerization reactions. For example, it could be used as a monomer in the synthesis of polyesters or polyurethanes. The incorporation of the imidazole-2-thione unit into a polymer backbone could impart desirable properties such as metal-binding capabilities, redox activity, or specific recognition sites.

Furthermore, the ability of the imidazole-2-thione moiety to form stable metal complexes could be exploited in the development of metal-organic frameworks (MOFs). MOFs are crystalline materials with porous structures that have applications in gas storage, separation, and catalysis. The dihydroxy groups could also be functionalized to tune the properties of the resulting materials.

N-Heterocyclic carbenes (NHCs) are a class of stable carbenes that have become ubiquitous as ligands in organometallic chemistry and as organocatalysts. scripps.edu Imidazole-2-thiones are important precursors for the synthesis of imidazole-based NHCs. The conversion of the thione to the corresponding carbene is typically achieved by a desulfurization reaction.

The general route to an NHC from an imidazole-2-thione involves alkylation or arylation at the nitrogen atoms to form an imidazolium (B1220033) salt, followed by deprotonation at the C2 position. Alternatively, reduction of the C=S bond can lead to the formation of the NHC. The properties of the resulting NHC, such as its steric bulk and electronic character, can be tuned by the substituents on the nitrogen atoms and the imidazole ring.

The 4,5-dihydroxy groups on the imidazole ring of the target compound would be expected to influence the properties of the corresponding NHC ligand. These hydroxyl groups could engage in intramolecular hydrogen bonding, affecting the conformation and reactivity of the NHC. They could also act as secondary coordination sites, leading to the formation of pincer-type or other multidentate NHC ligands. Such ligands are of great interest for their ability to form highly stable and reactive metal complexes for a variety of catalytic applications.

Biochemical Research Tools and Probes

The unique structural features of this compound, including the dihydroxy functionality and the thione group, suggest its potential utility as a specialized tool in biochemical research. While direct and extensive research on this specific molecule as a biochemical probe is limited, the known reactivity and properties of its constituent functional groups allow for postulation of its application. The vicinal diol arrangement, for instance, is a well-known motif for interacting with boronic acid-containing probes, suggesting that this compound could be a target for such detection methods.

Furthermore, the imidazole-2-thione core is present in a variety of biologically active molecules. For instance, derivatives such as 4,5-diaryl-1H-imidazole-2(3H)-thione have been investigated as inhibitors of enzymes like 15-lipoxygenase, where the thione group is thought to play a role in metal chelation within the enzyme's active site. While the electronic and steric properties of the dihydroxy derivative would differ significantly from the diaryl counterparts, the fundamental metal-chelating potential of the thione group remains. This suggests a potential, though underexplored, avenue for this compound in the study of metalloenzymes.

The development of fluorescent probes is another area where imidazole derivatives have shown promise. For example, some 4,5-diphenyl-1H-imidazole based compounds have been developed as fluorescent chemosensors. The introduction of hydroxyl groups in this compound could potentially modulate the fluorescence properties, offering a starting point for the design of novel sensors, although specific research in this area is yet to be published.

Environmental Applications

The environmental applications of imidazole derivatives are an emerging field of interest, with a particular focus on their use as corrosion inhibitors.

Role as Corrosion Inhibitors

The efficacy of organic molecules as corrosion inhibitors is often attributed to their ability to adsorb onto a metal surface, forming a protective layer that prevents contact with the corrosive environment. This adsorption is facilitated by the presence of heteroatoms (such as nitrogen and sulfur) and π-electrons in the molecular structure, which can interact with the d-orbitals of the metal.

The presence of two nitrogen atoms and a sulfur atom in the this compound structure is a key indicator of its potential as a corrosion inhibitor. These heteroatoms can act as active centers for adsorption onto metal surfaces. The hydroxyl groups could further enhance this effect through additional coordination with the metal surface. The proposed mechanism of inhibition would involve the formation of a protective film on the metal, thereby blocking the active sites for corrosion.

To quantify the effectiveness of such an inhibitor, electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) would be employed. These methods allow for the determination of key parameters such as inhibition efficiency, corrosion current density, and charge transfer resistance. The data obtained from these studies would be crucial in establishing the performance of this compound as a corrosion inhibitor.

Table 1: Key Functional Groups of this compound and Their Potential Roles

Functional GroupPotential Role in Biochemical ResearchPotential Role as a Corrosion Inhibitor
Imidazole RingCore scaffold for biological activityπ-electron system for adsorption on metal surfaces
Dihydroxy (vicinal diol)Interaction with boronic acid probes, modulation of solubility and electronic propertiesEnhanced adsorption through coordination with metal ions
Thione (C=S)Metal chelation in enzyme active sitesStrong adsorption center due to the soft nature of sulfur

Q & A

Q. What are the established methods for synthesizing 4,5-Dihydroxy-1H-imidazole-2(3H)-thione, and how can reaction conditions be optimized to minimize byproduct formation?

The compound is synthesized via condensation of thiourea and glyoxal under acidic or neutral conditions. Key challenges include controlling byproducts like 1,3-dihydro-2H-imidazole-2-thione and 4,5-dihydroxyimidazolidin-2-one. Optimization involves adjusting reaction temperature, stoichiometry, and pH. Real-time monitoring via HPLC and NMR aids in tracking intermediate formation and reaction progress .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure and hydrogen bonding patterns of this compound?

X-ray crystallography (using SHELX for refinement and ORTEP for visualization) resolves the crystal structure, while graph set analysis identifies hydrogen-bonding motifs. 1^1H/13^13C NMR and FT-IR confirm functional groups and tautomeric equilibria. Hydrogen-bonding networks can be classified using Etter’s graph theory to predict supramolecular assembly .

Q. How does the tautomeric equilibrium of this compound influence its reactivity in synthetic applications?

The thione-thiol tautomerism affects nucleophilic and coordination properties. Solvent polarity and pH shift the equilibrium: polar solvents stabilize the thione form, while acidic conditions favor the thiol tautomer. This dynamic behavior must be controlled during functionalization reactions to avoid unintended side products .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis of this compound, and what variables should be prioritized?

Factorial design systematically evaluates variables like reactant molar ratios (thiourea:glyoxal), temperature (25–80°C), and catalyst type (e.g., HCl vs. acetic acid). Prioritize factors with the highest impact on yield and purity, such as temperature (affecting reaction rate) and pH (controlling tautomer distribution). Response surface methodology (RSM) further refines optimal conditions .

Q. What strategies are effective for functionalizing this compound to enhance its biological activity, and how are these modifications validated?

Substituents at positions 1, 4, and 5 can be introduced via alkylation, acylation, or cross-coupling. For example, alkyl halides yield 1-alkyl derivatives, while Mannich reactions add amine-containing groups. Biological validation involves in vitro assays (e.g., antimicrobial or enzyme inhibition studies) and computational docking to assess binding affinity to targets like 15-lipoxygenase .

Q. What are the challenges in elucidating the reaction kinetics of this compound synthesis, and how can advanced analytical techniques address them?

Competing pathways (e.g., dimerization or oxidation) complicate kinetic modeling. Stopped-flow NMR and time-resolved HPLC quantify intermediate concentrations, while density functional theory (DFT) simulations predict activation energies. Isotopic labeling (13^{13}C-glyoxal) traces carbon flow through intermediates .

Q. How do hydrogen-bonding networks influence the solid-state properties of this compound, and what implications does this have for material design?

Graph set analysis reveals chains (C(4) motifs) and rings (R22_2^2(8)) formed via N–H⋯S and O–H⋯O interactions. These networks dictate crystallinity, solubility, and thermal stability. Modifying substituents alters packing efficiency, enabling tailored materials for coordination polymers or drug cocrystals .

Q. What computational approaches are suitable for predicting the pharmacological potential of this compound derivatives?

Molecular dynamics (MD) simulations assess membrane permeability, while QSAR models correlate structural features (e.g., logP, polar surface area) with bioactivity. Docking studies against targets like DNA gyrase or cytochrome P450 identify lead compounds for further synthesis .

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